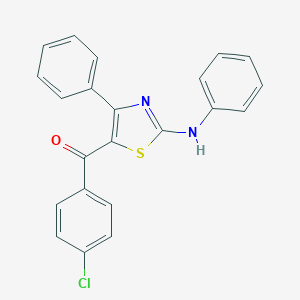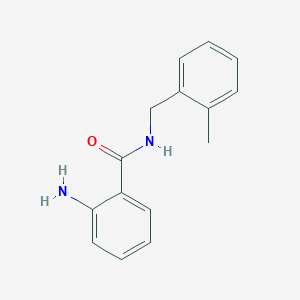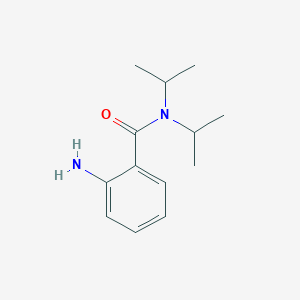
(2-Anilino-4-phenyl-1,3-thiazol-5-yl)(4-chlorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Anilino-4-phenyl-1,3-thiazol-5-yl)(4-chlorophenyl)methanone, also known as ACTM, is a synthetic compound that has gained attention in the scientific community due to its potential as a pharmacological tool. ACTM belongs to the class of thiazole compounds and has been studied for its various biological and pharmacological properties.
Mecanismo De Acción
The mechanism of action of (2-Anilino-4-phenyl-1,3-thiazol-5-yl)(4-chlorophenyl)methanone is not fully understood, but it is believed to be due to its ability to interact with various cellular targets. (2-Anilino-4-phenyl-1,3-thiazol-5-yl)(4-chlorophenyl)methanone has been shown to inhibit the activity of enzymes such as topoisomerase II and protein kinase C, which are involved in cell growth and proliferation. (2-Anilino-4-phenyl-1,3-thiazol-5-yl)(4-chlorophenyl)methanone has also been shown to modulate the activity of ion channels and receptors, which are involved in neuronal signaling and neurotransmitter release.
Biochemical and Physiological Effects:
(2-Anilino-4-phenyl-1,3-thiazol-5-yl)(4-chlorophenyl)methanone has been shown to have various biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, modulation of ion channels and receptors, and inhibition of angiogenesis. (2-Anilino-4-phenyl-1,3-thiazol-5-yl)(4-chlorophenyl)methanone has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2-Anilino-4-phenyl-1,3-thiazol-5-yl)(4-chlorophenyl)methanone has several advantages for lab experiments, including its synthetic accessibility, stability, and potential as a pharmacological tool. However, (2-Anilino-4-phenyl-1,3-thiazol-5-yl)(4-chlorophenyl)methanone also has some limitations, including its relatively low potency and selectivity for certain cellular targets. Further optimization of the synthesis and structure-activity relationship studies may help to overcome these limitations.
Direcciones Futuras
There are several future directions for the study of (2-Anilino-4-phenyl-1,3-thiazol-5-yl)(4-chlorophenyl)methanone, including the development of more potent and selective derivatives, the investigation of its potential as a therapeutic agent for cancer and neurological disorders, and the elucidation of its mechanism of action at the molecular level. In addition, the development of new methods for the synthesis of (2-Anilino-4-phenyl-1,3-thiazol-5-yl)(4-chlorophenyl)methanone and its derivatives may help to improve its yield and purity. Overall, the study of (2-Anilino-4-phenyl-1,3-thiazol-5-yl)(4-chlorophenyl)methanone has the potential to contribute to the development of new pharmacological tools and therapeutic agents for various diseases.
Métodos De Síntesis
(2-Anilino-4-phenyl-1,3-thiazol-5-yl)(4-chlorophenyl)methanone can be synthesized using various methods, including the condensation reaction of 2-aminothiazole, acetophenone, and 4-chlorobenzaldehyde in the presence of a catalyst. Another method involves the reaction of 2-chloro-4-phenylthiazole with aniline and 4-chlorobenzophenone in the presence of a base. The yield and purity of (2-Anilino-4-phenyl-1,3-thiazol-5-yl)(4-chlorophenyl)methanone can be improved by optimizing the reaction conditions.
Aplicaciones Científicas De Investigación
(2-Anilino-4-phenyl-1,3-thiazol-5-yl)(4-chlorophenyl)methanone has been studied for its potential as a pharmacological tool in various research areas, including cancer therapy, neurological disorders, and infectious diseases. (2-Anilino-4-phenyl-1,3-thiazol-5-yl)(4-chlorophenyl)methanone has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, (2-Anilino-4-phenyl-1,3-thiazol-5-yl)(4-chlorophenyl)methanone has been studied for its potential as an anti-inflammatory and neuroprotective agent in neurological disorders such as Alzheimer's disease and Parkinson's disease. (2-Anilino-4-phenyl-1,3-thiazol-5-yl)(4-chlorophenyl)methanone has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the treatment of infectious diseases.
Propiedades
Fórmula molecular |
C22H15ClN2OS |
|---|---|
Peso molecular |
390.9 g/mol |
Nombre IUPAC |
(2-anilino-4-phenyl-1,3-thiazol-5-yl)-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C22H15ClN2OS/c23-17-13-11-16(12-14-17)20(26)21-19(15-7-3-1-4-8-15)25-22(27-21)24-18-9-5-2-6-10-18/h1-14H,(H,24,25) |
Clave InChI |
VGZULQNEWTVQRS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl |
SMILES canónico |
C1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({2-[4-(2-Methoxyphenyl)-1-piperazinyl]anilino}carbonyl)benzoate](/img/structure/B281846.png)
![4-Oxo-2-phenyl-4-[4-(4-propylphenyl)-1-piperazinyl]-2-butenoate](/img/structure/B281847.png)

![N-[(1-benzyl-5-chloro-1H-benzimidazol-2-yl)methyl]-N-[4-(4-morpholinyl)phenyl]amine](/img/structure/B281853.png)
![1-benzyl-2-[(4-benzyl-1-piperazinyl)methyl]-5-chloro-1H-benzimidazole](/img/structure/B281855.png)
![N-{4-[4-(4-chlorophenyl)-1-piperazinyl]phenyl}-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B281858.png)


![4-[2-(4-Morpholinyl)anilino]-4-oxo-2-butenoic acid](/img/structure/B281863.png)
![4-{2-[4-(2-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B281864.png)
![(Z)-4-[2-(4-ethylpiperazin-4-ium-1-yl)anilino]-4-oxo-3-phenylbut-2-enoate](/img/structure/B281865.png)
![2-{[4-(4-Propylphenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B281867.png)
![4-Oxo-4-[4-(4-propylphenyl)-1-piperazinyl]-2-butenoic acid](/img/structure/B281868.png)
![4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281869.png)